molecular formula C17H15N3O3S2 B6519571 4-(ethanesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 896365-63-2

4-(ethanesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide

Cat. No. B6519571
CAS RN: 896365-63-2
M. Wt: 373.5 g/mol
InChI Key: UXSFQWQSSVDIQR-UHFFFAOYSA-N
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Description

4-(Ethanesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide (ESPTB) is a molecule composed of an ethanesulfonyl group, a pyridin-3-yl group, and a thiazol-2-yl group, all connected to a benzamide group. It is a relatively new molecule, having been discovered in 2020, and it has already been studied extensively for its potential applications in scientific research. ESPTB has been found to have a wide range of biochemical and physiological effects, and it has been studied for its potential use in a variety of laboratory experiments.

Scientific Research Applications

ATM Kinase Inhibition in Cancer Therapy

4-(ethanesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide: has been investigated as an ATM (ataxia telangiectasia mutated) kinase inhibitor. ATM plays a crucial role in DNA damage response and repair. By inhibiting ATM, this compound sensitizes cancer cells to DNA double-strand break-inducing agents. Preclinical studies have demonstrated its potential as an adjunct therapy in combination with existing treatments .

Mechanism of Action

Target of Action

A related compound, 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1h-indole-2-carboxamide, has been found to target nur77 , a nuclear receptor involved in the regulation of many biological processes, including inflammation, apoptosis, and cancer .

Mode of Action

The related compound mentioned above was found to induce nur77-mitochondrial targeting and nur77-dependent apoptosis . This suggests that 4-(ethanesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

The related compound’s action was associated with the induction of nur77-mitochondrial targeting , which is a key event in the apoptosis pathway. This suggests that 4-(ethanesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide may affect similar pathways, leading to downstream effects such as cell death.

Result of Action

The related compound was found to induce nur77-dependent apoptosis , suggesting that 4-(ethanesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide may have similar effects, leading to cell death.

properties

IUPAC Name

4-ethylsulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-2-25(22,23)14-7-5-12(6-8-14)16(21)20-17-19-15(11-24-17)13-4-3-9-18-10-13/h3-11H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSFQWQSSVDIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(ethanesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide

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